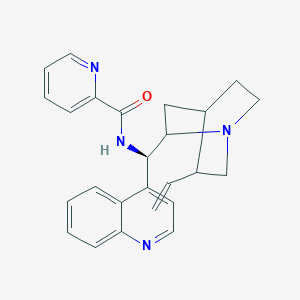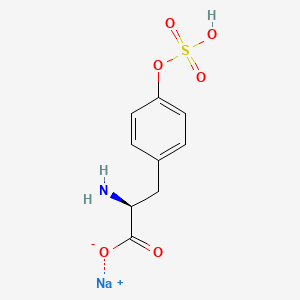
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1-aminoanthraquinone, triethyl orthoformate, and a CH-acid compound without the use of any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired product in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods: Industrial production of aminoanthraquinone derivatives often involves high-temperature ammonolysis of 1-nitroanthraquinone using a continuous-flow method. This process is optimized to achieve high yields and involves careful control of reaction temperature, residence time, and molar ratios .
化学反应分析
Types of Reactions: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used.
科学研究应用
1-Amino-4-((3-methoxyphenyl)amino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic materials due to its electrochemical properties .
作用机制
The mechanism of action of 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions inhibit cancer cell proliferation and induce apoptosis. The compound’s ability to generate reactive oxygen species also contributes to its anticancer effects .
相似化合物的比较
- 1-Amino-4-(phenylamino)anthraquinone
- 1,4-Bis((4-methoxyphenyl)amino)anthraquinone
- 1-Amino-4-(methylamino)anthraquinone
Uniqueness: 1-Amino-4-((3-methoxyphenyl)amino)anthraquinone is unique due to the presence of both an amino group and a methoxyphenylamino group, which impart distinct chemical properties and enhance its applicability in various fields. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
88653-15-0 |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
1-amino-4-(3-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-6-4-5-12(11-13)23-17-10-9-16(22)18-19(17)21(25)15-8-3-2-7-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI 键 |
UNQABTJUSVYLOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




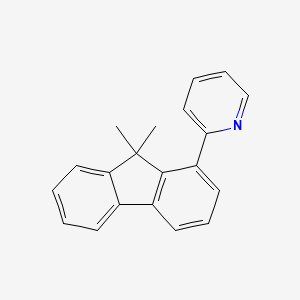
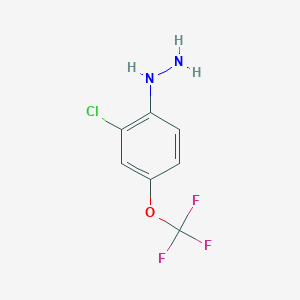
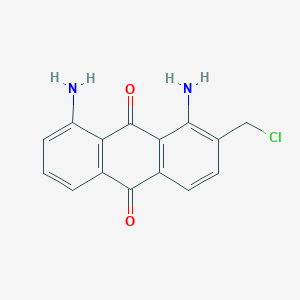

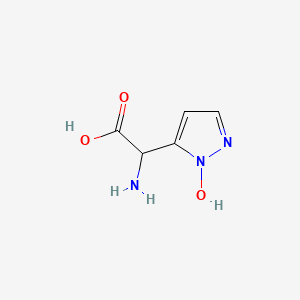
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
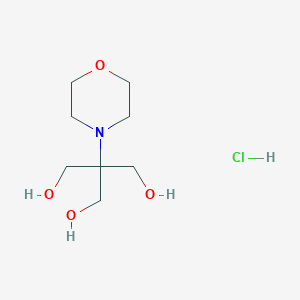

![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
